Ethyl 5-bromo-2-methyl-2H-1,2,3-triazole-4-carboxylate
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Overview
Description
Ethyl 5-bromo-2-methyl-2H-1,2,3-triazole-4-carboxylate is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-bromo-2-methyl-2H-1,2,3-triazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 2-bromoacetate with 2-methyl-1H-1,2,3-triazole-4-carboxylic acid in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-bromo-2-methyl-2H-1,2,3-triazole-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or thiourea in solvents like ethanol or water.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products Formed:
- Substitution reactions can yield derivatives like 5-amino-2-methyl-2H-1,2,3-triazole-4-carboxylate.
- Oxidation can produce compounds like 5-bromo-2-methyl-2H-1,2,3-triazole-4-carboxylic acid.
- Reduction can lead to the formation of 5-bromo-2-methyl-2H-1,2,3-triazole-4-methanol .
Scientific Research Applications
Ethyl 5-bromo-2-methyl-2H-1,2,3-triazole-4-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 5-bromo-2-methyl-2H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or bind to receptors, leading to various biological effects. For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes involved in cell wall synthesis .
Comparison with Similar Compounds
- Ethyl 5-chloro-2-methyl-2H-1,2,3-triazole-4-carboxylate
- Ethyl 5-iodo-2-methyl-2H-1,2,3-triazole-4-carboxylate
- Ethyl 5-fluoro-2-methyl-2H-1,2,3-triazole-4-carboxylate
Comparison: Ethyl 5-bromo-2-methyl-2H-1,2,3-triazole-4-carboxylate is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Compared to its chloro, iodo, and fluoro counterparts, the bromo derivative may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C6H8BrN3O2 |
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Molecular Weight |
234.05 g/mol |
IUPAC Name |
ethyl 5-bromo-2-methyltriazole-4-carboxylate |
InChI |
InChI=1S/C6H8BrN3O2/c1-3-12-6(11)4-5(7)9-10(2)8-4/h3H2,1-2H3 |
InChI Key |
BFAMROBZOHMIGT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN(N=C1Br)C |
Origin of Product |
United States |
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